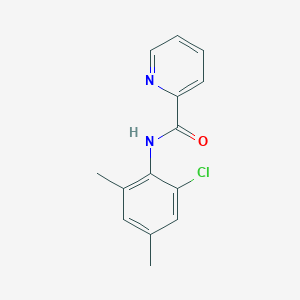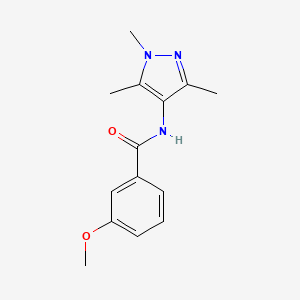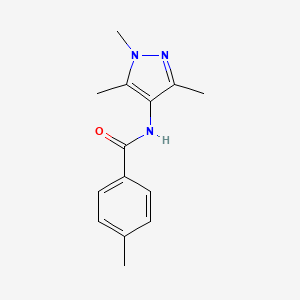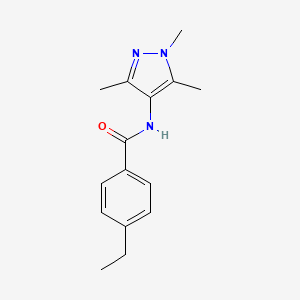
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide, also known as IPP or Ispronicline, is a chemical compound that belongs to the class of pyridine carboxamides. IPP has been extensively studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction.
Applications De Recherche Scientifique
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.
Mécanisme D'action
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. Activation of this receptor by N-(2-propan-2-ylphenyl)pyridine-2-carboxamide leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has a number of biochemical and physiological effects. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which N-(2-propan-2-ylphenyl)pyridine-2-carboxamide produces these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in various medical conditions. However, one limitation of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more selective α4β2 nicotinic acetylcholine receptor agonists, which may have fewer off-target effects than N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide and its mechanism of action at the molecular level.
Méthodes De Synthèse
The synthesis of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-bromopyridine with 2-isopropylphenylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. This method has been reported to have a yield of over 80% and is considered to be a relatively simple and efficient process.
Propriétés
IUPAC Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-7-3-4-8-13(12)17-15(18)14-9-5-6-10-16-14/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVKUQZSUEALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

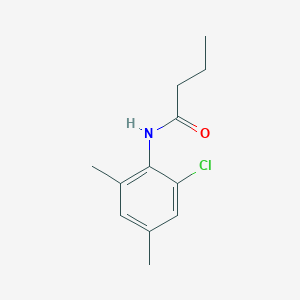
![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
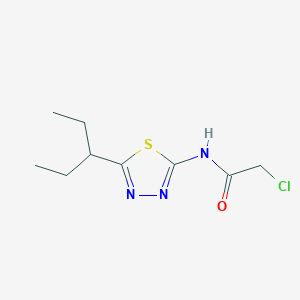
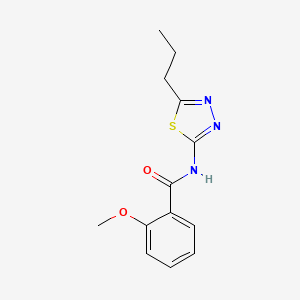
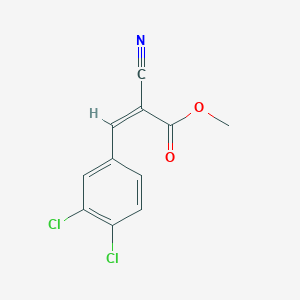
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)

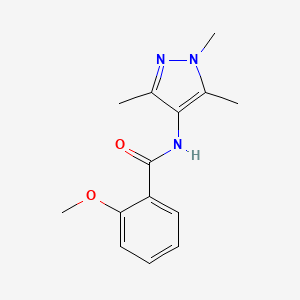
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
